molecular formula C4H10ClNO B12941647 (1R,2R)-2-Aminocyclopropanemethanol Hydrochloride

(1R,2R)-2-Aminocyclopropanemethanol Hydrochloride

Cat. No.: B12941647
M. Wt: 123.58 g/mol
InChI Key: RJOHVWOEIOVUMN-RFKZQXLXSA-N
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Description

rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride: is an organic compound with the molecular formula C4H10ClNO This compound is a derivative of cyclopropane, featuring an amino group and a hydroxymethyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride typically involves the following steps:

    Cyclopropanation: The starting material, such as an alkene, undergoes cyclopropanation to form a cyclopropane ring.

    Amination: The cyclopropane derivative is then subjected to amination, introducing the amino group.

    Hydroxymethylation: Finally, the compound undergoes hydroxymethylation to attach the hydroxymethyl group.

Industrial Production Methods: Industrial production of rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or amides.

    Substitution: The compound can participate in substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, amides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential role in biochemical pathways and enzyme interactions.
  • Used in the development of biochemical assays and probes.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its effects on biological systems and potential medicinal properties.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

  • rel-((1R,2R)-2-Aminocyclopentyl)methanol hydrochloride
  • rel-((1R,2R)-2-Aminocyclohexyl)methanol hydrochloride

Comparison:

  • Structural Differences: While rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride has a cyclopropane ring, the similar compounds have cyclopentane and cyclohexane rings, respectively.
  • Chemical Properties: The ring size affects the compound’s reactivity, stability, and interaction with other molecules.
  • Applications: Each compound may have unique applications based on its specific chemical properties and interactions.

Biological Activity

(1R,2R)-2-Aminocyclopropanemethanol hydrochloride is a chiral compound with significant biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This compound has been studied for its potential therapeutic applications, including its interactions with neurotransmitter systems and its role in synthesizing bioactive molecules.

The compound is characterized by its unique cyclopropane structure, which contributes to its biological activity. The stereochemistry of (1R,2R)-2-Aminocyclopropanemethanol is crucial as it influences the compound's interaction with biological targets.

Neuropharmacological Effects

Research indicates that this compound exhibits significant interactions with central nicotinic receptors. These receptors are implicated in various neurological functions, including memory and learning. The compound's ability to modulate these receptors suggests potential applications in treating neurodegenerative diseases and cognitive disorders .

The mechanism by which (1R,2R)-2-Aminocyclopropanemethanol exerts its effects involves the enhancement of cholinergic signaling. Acetylcholine, a key neurotransmitter, plays a vital role in cognitive processes. By interacting with nicotinic receptors, this compound may help restore cholinergic function in conditions where it is compromised .

Study 1: Cholinergic Modulation

A study investigated the effects of (1R,2R)-2-Aminocyclopropanemethanol on memory performance in animal models. The results showed that administration of the compound improved memory retention and learning capabilities, supporting its role as a cognitive enhancer. The underlying mechanism was attributed to increased acetylcholine release and receptor activation .

Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective properties of (1R,2R)-2-Aminocyclopropanemethanol against oxidative stress-induced neuronal damage. The findings indicated that the compound significantly reduced markers of oxidative stress in neuronal cultures, suggesting its potential use in preventing neurodegeneration associated with aging and other neurological disorders .

Research Findings Summary

StudyFocusKey Findings
Study 1Cholinergic ModulationImproved memory retention; enhanced acetylcholine signaling
Study 2NeuroprotectionReduced oxidative stress markers; potential neuroprotective effects

Properties

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

[(1R,2R)-2-aminocyclopropyl]methanol;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c5-4-1-3(4)2-6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1

InChI Key

RJOHVWOEIOVUMN-RFKZQXLXSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)CO.Cl

Canonical SMILES

C1C(C1N)CO.Cl

Origin of Product

United States

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